molecular formula C8H3ClF2N2S2 B2504863 N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline CAS No. 169776-11-8

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline

Cat. No.: B2504863
CAS No.: 169776-11-8
M. Wt: 264.69
InChI Key: CFHBCHPPTGZOPK-WQLSENKSSA-N
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Description

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline is a chemical compound that features a unique structure combining a dithiazole ring with a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.

    Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dithiazole derivatives.

    Substitution: Various substituted dithiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline involves the inhibition of specific enzymes. The dithiazole ring acts as an inhibitor of enzymes structurally related to serine proteases . This inhibition disrupts essential biological pathways, leading to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine
  • N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine
  • N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-4-amine

Uniqueness

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline is unique due to the presence of both a dithiazole ring and a difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-N-(2,4-difluorophenyl)dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2S2/c9-7-8(14-15-13-7)12-6-2-1-4(10)3-5(6)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHBCHPPTGZOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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